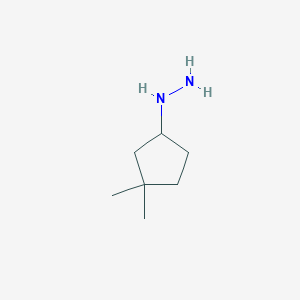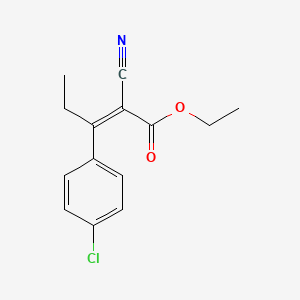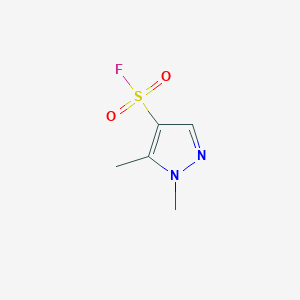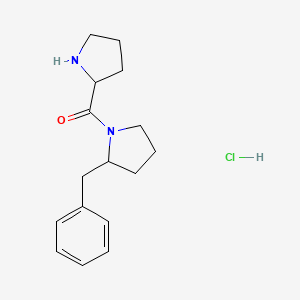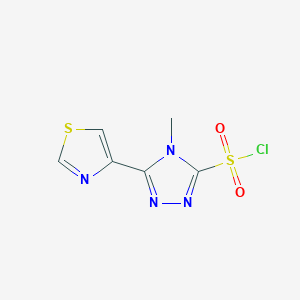
4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride is a heterocyclic compound that contains both thiazole and triazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The presence of the sulfonyl chloride group makes this compound highly reactive, which is useful in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the formation of the thiazole and triazole rings followed by the introduction of the sulfonyl chloride group. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones to form the thiazole ring. The triazole ring can be formed by the reaction of hydrazine derivatives with carboxylic acids or their derivatives. The final step involves the chlorosulfonation of the compound to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The thiazole and triazole rings can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Applications De Recherche Scientifique
4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with various molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to their inhibition or activation. The thiazole and triazole rings can interact with DNA and RNA, potentially disrupting their function and leading to cell death in microorganisms or cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug containing a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug containing a thiazole ring.
Uniqueness
4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to the presence of both thiazole and triazole rings along with the highly reactive sulfonyl chloride group
Propriétés
Formule moléculaire |
C6H5ClN4O2S2 |
|---|---|
Poids moléculaire |
264.7 g/mol |
Nom IUPAC |
4-methyl-5-(1,3-thiazol-4-yl)-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClN4O2S2/c1-11-5(4-2-14-3-8-4)9-10-6(11)15(7,12)13/h2-3H,1H3 |
Clé InChI |
PIGIOIWBUTTZFW-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=C1S(=O)(=O)Cl)C2=CSC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


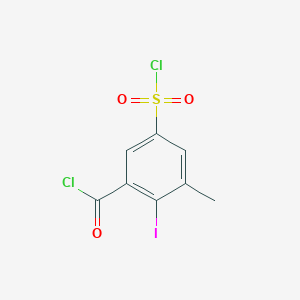
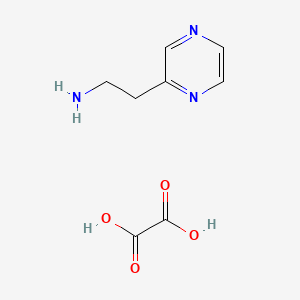

![N-[(4-bromothiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13240142.png)


![2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine](/img/structure/B13240165.png)

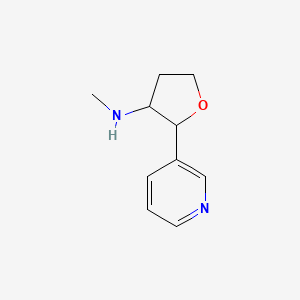
![2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B13240180.png)
